N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2,2-diphenylacetamide
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Overview
Description
N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2,2-diphenylacetamide is a synthetic organic compound with the molecular formula C24H19Cl2N3O This compound is characterized by the presence of a pyrazole ring substituted with a 2,6-dichlorobenzyl group and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2,2-diphenylacetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with 2,6-Dichlorobenzyl Group: The pyrazole ring is then substituted with a 2,6-dichlorobenzyl group through a nucleophilic substitution reaction.
Formation of Diphenylacetamide Moiety: The final step involves the formation of the diphenylacetamide moiety by reacting the substituted pyrazole with diphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,6-dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2,2-diphenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.
Comparison with Similar Compounds
N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2,2-diphenylacetamide can be compared with other similar compounds to highlight its uniqueness:
N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-benzodioxole-5-carboxamide: Similar structure but different functional groups, leading to distinct chemical and biological properties.
2,4-Dichlorobenzyl alcohol: Shares the 2,6-dichlorobenzyl group but lacks the pyrazole and diphenylacetamide moieties, resulting in different reactivity and applications.
By comparing these compounds, the unique features and potential advantages of this compound can be better understood.
Properties
Molecular Formula |
C24H19Cl2N3O |
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Molecular Weight |
436.3 g/mol |
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-4-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H19Cl2N3O/c25-21-12-7-13-22(26)20(21)16-29-15-19(14-27-29)28-24(30)23(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-15,23H,16H2,(H,28,30) |
InChI Key |
KPZNEPAQLCTJHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CN(N=C3)CC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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